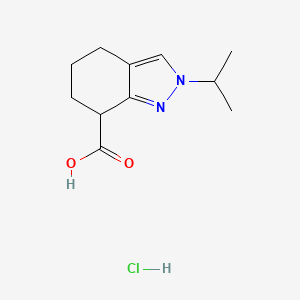

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride

Description

This compound is a bicyclic indazole derivative substituted with a propan-2-yl group at position 2 and a carboxylic acid group at position 7 of the tetrahydroindazole scaffold, formulated as a hydrochloride salt. It is cataloged as a building block for medicinal chemistry applications, emphasizing its role in synthesizing pharmacologically active molecules .

Properties

Molecular Formula |

C11H17ClN2O2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

2-propan-2-yl-4,5,6,7-tetrahydroindazole-7-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-7(2)13-6-8-4-3-5-9(11(14)15)10(8)12-13;/h6-7,9H,3-5H2,1-2H3,(H,14,15);1H |

InChI Key |

ZJNZBDXQAZWHPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C2CCCC(C2=N1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole with a carboxylating agent in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

A comparative analysis of structurally related compounds reveals key differences in substituents and scaffold modifications:

Key Observations :

- Indazole vs. Indole : Indazoles (nitrogen-containing bicyclic systems) exhibit greater metabolic stability compared to indoles, which lack the pyrazole-like N–N bond .

- Substituent Effects : The propan-2-yl group in the target compound may enhance lipophilicity compared to phenyl () or chloro () substituents.

Comparison with Other Methods:

- Indole Derivatives (): Synthesis involves condensation of hydrazinyl intermediates with isatin derivatives under reflux in DMF, highlighting divergent strategies for heterocycle formation .

- Amine-Functionalized Analogs (): Likely synthesized via reductive amination or nucleophilic substitution, contrasting with carboxylate-focused routes for the target compound.

Limitations and Knowledge Gaps

- No direct pharmacological data (e.g., IC50, toxicity) for the target compound is available in the provided evidence.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride?

- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with cyclic ketones, followed by carboxylation and hydrochlorination. For example, refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and sodium acetate under catalytic conditions (e.g., palladium acetate) can yield tetrahydroindazole scaffolds . Post-synthesis purification via recrystallization (DMF/acetic acid mixtures) is critical to isolate the hydrochloride salt .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm the indazole core and substituents. X-ray crystallography is recommended for resolving stereochemistry, especially for the tetrahydro ring system. Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion peak (expected ~275.74 g/mol for C₁₁H₁₇N₃O₂·HCl) and isotopic pattern .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Target engagement assays (e.g., enzyme inhibition or receptor binding) using fluorometric or radiometric readouts are recommended. For indazole derivatives, kinase inhibition (e.g., JAK/STAT pathways) and GPCR modulation are common foci. Ensure solubility in assay buffers by using DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Catalysts : Palladium acetate (0.5–2 mol%) with triphenylphosphine enhances cross-coupling efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) improve cyclization but may require strict temperature control (60–80°C) .

- Acid/Base Systems : Sodium acetate (2.0 equiv) in acetic acid minimizes side reactions during carboxylation .

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize quenching protocols to isolate intermediates .

Q. How do computational tools like SwissADME predict the pharmacokinetic profile of this compound, and what are key limitations?

- Methodological Answer : SwissADME predicts:

- Lipophilicity : LogP ~2.1 (ideal for blood-brain barrier penetration).

- Solubility : Moderate (LogS ~-3.5) due to the carboxylic acid group.

- Metabolic Stability : Susceptibility to CYP3A4 oxidation (indazole core) and glucuronidation (carboxylic acid) .

Limitations include underestimation of hydrochloride salt effects on solubility and lack of in vivo transporter data. Validate predictions with hepatic microsome assays .

Q. How can researchers resolve contradictions between theoretical NMR predictions and experimental data?

- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the indazole NH and adjacent carbons can confirm ring substitution patterns. Compare experimental data with computed chemical shifts (DFT/B3LYP/6-31G*) to identify conformational discrepancies .

Key Notes

- Synthesis : Prioritize catalytic systems for regioselectivity in indazole formation .

- Characterization : Combine experimental and computational tools to address stereochemical ambiguities .

- Biological Testing : Use orthogonal assays (e.g., SPR and cellular viability) to mitigate false positives in pharmacological screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.